molecular formula C16H15ClO2 B609884 PDM11

PDM11

Numéro de catalogue: B609884
Poids moléculaire: 274.74 g/mol
Clé InChI: VPHHOTWBLKKBBT-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemically, it is defined as 1-[2-(4-chlorophenyl)-vinyl]-3,5-dimethylbenzene (molecular formula: C₁₆H₁₅ClO₂; molecular weight: 274.74 g/mol). Unlike RSV, PDM11 lacks antioxidant activity in assays measuring hydroxyl radical scavenging .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PDM 11 implique la réaction du 4-chlorobenzaldéhyde avec le bromure de 3,5-diméthoxybenzyle en présence d'une base, comme le carbonate de potassium, pour former le dérivé stilbène correspondant . La réaction est généralement effectuée dans un solvant organique comme le diméthylsulfoxyde (DMSO) à des températures élevées.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du PDM 11 ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et les concentrations de réactifs, pour obtenir des rendements et une pureté plus élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le PDM 11 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinone, des dérivés dihydro et des composés aromatiques substitués .

Applications de la recherche scientifique

Le PDM 11 a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le PDM 11 exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (AhR) et en empêchant l'activation de ce récepteur par ses ligands naturels, tels que le benzo[a]pyrène et la dioxine . Cette inhibition bloque la transcription des gènes cibles de l'AhR, qui sont impliqués dans divers processus biologiques, notamment le métabolisme des xénobiotiques et la réponse immunitaire .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, PDM11 serves as a model compound to investigate the reactivity of stilbene derivatives. Researchers utilize it to understand the underlying mechanisms of chemical reactions involving similar compounds.

Biology

This compound has been studied for its role as an aryl hydrocarbon receptor (AhR) antagonist. This property allows it to modulate gene expression involved in xenobiotic metabolism, which is crucial for understanding how organisms process foreign substances.

Medicine

The compound shows promise as a therapeutic agent for conditions associated with AhR activation, such as dioxin poisoning. Its ability to inhibit AhR may provide a pathway for developing treatments for diseases linked to environmental toxins.

Industry

In industrial applications, this compound is explored for its potential in creating new materials and enhancing chemical processes. Its unique properties may lead to innovations in material science and engineering.

Detailed Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Description Key Findings
ChemistryModel compound for stilbene derivativesHelps elucidate reactivity patterns
BiologyAryl hydrocarbon receptor antagonistModulates gene expression related to xenobiotics
MedicineTherapeutic agent for dioxin poisoningPotential to treat conditions linked to AhR activation
IndustryDevelopment of new materialsInnovations in chemical processes

Case Study 1: Biological Impact of this compound

A study investigated the effects of this compound on AhR activity in cellular models. The results indicated that higher concentrations of this compound significantly inhibited AhR-mediated transcriptional activity, suggesting its potential use in therapeutic contexts where AhR modulation is beneficial.

Case Study 2: Chemical Reactivity Studies

Researchers utilized this compound to explore the reactivity of related stilbene compounds under various conditions. The findings revealed insights into reaction mechanisms that could inform future synthetic strategies in organic chemistry.

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

PDM11 belongs to a class of RSV derivatives, including PDM02 and PDM10 , designed to target bone metabolism pathways. Key structural differences include substitution patterns (e.g., chlorine in this compound vs. hydroxyl groups in RSV), which influence receptor binding and potency .

Table 1: Key Properties of this compound and Analogues

Property This compound PDM02 PDM10 RSV
AhR Activity Antagonist Antagonist Agonist Antagonist
EC₅₀ (OC Inhibition) ~1 nM ~0.1 nM ~1 nM ~1 μM
Cytotoxicity None (up to 100 μM) None (up to 100 μM) None (up to 100 μM) Cytotoxic at 100 μM
NFATc1 Modulation Downregulates at 100 nM Downregulates at 100 nM Downregulates at 100 nM Downregulates at 1 μM
In Vivo Efficacy Not tested Inactive (OVX model) Not tested Limited efficacy

Mechanistic Divergences

AhR Signaling

While this compound and PDM02 are AhR antagonists , PDM10 acts as an AhR agonist . Despite this dichotomy, all three compounds inhibit OC differentiation, suggesting AhR-independent pathways dominate their anti-osteoclastogenic effects .

NF-κB and NFATc1 Pathways

  • This compound and PDM10 reduce NFATc1 expression within 1 hour at 10 nM, whereas PDM02 and RSV require higher doses (100 nM–1 μM) for similar effects .
  • All analogues inhibit NF-κB nuclear translocation, disrupting RANKL signaling critical for OC maturation .

Bone Resorption

However, their inhibition of OC differentiation indirectly limits resorptive activity .

In Vitro vs. In Vivo Discrepancies

  • PDM02 failed to prevent bone loss in ovariectomized (OVX) rats despite nanomolar in vitro potency, highlighting challenges in translating efficacy to in vivo models .

Cytotoxicity Profile

This compound, PDM02, and PDM10 lack cytotoxicity toward myeloma cells (e.g., U266, OPM-2) even at 100 μM, unlike RSV, which reduces metabolic activity by 35% at 100 μM .

Research Findings and Implications

Key Advantages of this compound Over RSV

  • 1,000-fold higher potency in OC inhibition .
  • No ER (estrogen receptor) affinity, reducing estrogenic side effects .
  • Selective mechanism : Targets OC differentiation without broad cytotoxicity .

Limitations and Unresolved Questions

  • AhR paradox : Despite differing AhR activities (agonist vs. antagonist), PDM10 and this compound share similar OC inhibition profiles, implying unresolved mechanistic complexity .
  • Lack of in vivo data for this compound limits therapeutic validation.

Activité Biologique

PDM11 is a synthetic derivative of resveratrol, a well-known polyphenolic compound with various biological activities, particularly its antioxidant properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data tables to illustrate its effects.

Overview of this compound

This compound is characterized by structural modifications that differentiate it from its parent compound, resveratrol. While resveratrol exhibits significant antioxidant activity and various health benefits, this compound's biological effects are less pronounced in certain assays. Research indicates that this compound may not activate some pathways typically stimulated by resveratrol, which raises questions about its efficacy and potential applications.

Antioxidant Properties

This compound has been evaluated for its antioxidant activity. However, studies indicate that it does not exhibit significant protective effects against oxidation in various models. Specifically, it has shown negligible activity in assays measuring the oxidation of linoleate micelles and other oxidative stress indicators .

Inhibition of Cell Growth

Research shows that this compound can inhibit the growth of colorectal cancer cells (Caco-2) at concentrations ranging from 0.1 to 1 μM, demonstrating a higher potency than resveratrol itself. This inhibition appears to be independent of oxidative stress modulation and is linked to alterations in cell cycle regulation rather than direct antioxidant action .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using Caco-2 cells revealed that this compound inhibits cell proliferation effectively. The compound led to significant changes in the cell cycle distribution, particularly increasing the percentage of cells in the S phase while decreasing those in G0/G1 .
  • Mechanism of Action : The mechanism behind this compound's activity appears to involve modulation of eicosanoid synthesis rather than direct antioxidant effects. This distinction is crucial as it suggests that this compound may exert its effects through different biochemical pathways compared to traditional antioxidants .
  • Comparative Analysis : A comparative study with other resveratrol analogs highlighted that while many derivatives show enhanced biological activities, this compound's profile indicates a lack of significant interaction with pathways typically activated by resveratrol, such as NF-κB signaling and estrogen receptor modulation .

Data Table: Biological Activity Comparison

CompoundAntioxidant ActivityInhibition Concentration (μM)Mechanism
ResveratrolHigh10-50Antioxidant
This compoundLow0.1-1Eicosanoid synthesis modulation
PDM01Moderate1-10Antioxidant and anti-inflammatory
PDM02High1-5NF-κB pathway activation

Q & A

Basic Research Questions

Q. What is the molecular structure of PDM11, and how does it influence its biochemical properties?

this compound (1-[2-(4-chlorophenyl)-vinyl]-3,5-dimethylbenzene) has a molecular formula of C₁₆H₁₅ClO₂ (274.74 g/mol). Its structure includes a chlorophenyl group and dimethylbenzene, which may sterically hinder interactions with antioxidant enzymes or receptors like AhR. The lack of hydroxyl groups compared to resveratrol likely explains its inactivity in resveratrol-specific assays . To validate structural influences, researchers should employ techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations to map binding affinities and steric effects.

Q. Which in vitro assays are suitable for evaluating this compound’s AhR antagonism?

Standard assays include:

  • Luciferase Reporter Gene Assays : Measure AhR activation/antagonism in transfected cell lines (e.g., HepG2).
  • CYP1A1 Activity Assays : Quantify enzyme activity via ELISA or fluorometric methods, as AhR activation upregulates CYP1A1.
  • Competitive Binding Studies : Use radiolabeled ligands (e.g., TCDD) to assess displacement by this compound . Ensure controlled variables (e.g., cell passage number, solvent concentration) to minimize confounding factors .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves:

  • Wittig Reaction : Coupling 4-chlorobenzaldehyde with a phosphonium ylide derived from 3,5-dimethylbenzyl bromide.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (>95%) and characterize using FTIR and mass spectrometry .

Advanced Research Questions

Q. How should discrepancies in this compound’s antioxidant activity across experimental models be addressed?

Contradictions (e.g., inactivity in hydroxyl radical scavenging vs. AhR antagonism) may arise from:

  • Model-Specific Factors : Cell-free vs. cell-based systems may alter redox environments.
  • Dose-Response Variability : Test a broader concentration range (e.g., 1 nM–100 µM) and use statistical tools like ANOVA to identify thresholds .
  • Mechanistic Studies : Combine proteomics (e.g., oxidative stress markers) with gene expression profiling to differentiate direct vs. indirect effects .

Q. What statistical methods are optimal for analyzing this compound’s dose-response data in toxicity studies?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Bootstrap Resampling : Assess confidence intervals for small sample sizes.
  • Meta-Analysis : Pool data from independent replicates to enhance power . Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How to design longitudinal studies assessing this compound’s metabolic stability?

  • In Vivo Models : Administer this compound to rodents and collect plasma/tissue samples at timed intervals.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites.
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate half-life, AUC, and clearance. Address inter-individual variability by stratifying cohorts (e.g., age, sex) and applying mixed-effects models .

Q. What strategies mitigate data management challenges in multi-institutional this compound studies?

Follow FAIR principles:

  • Metadata Standards : Use ISA-Tab for experimental workflows.
  • Repositories : Deposit raw data in domain-specific databases (e.g., ChEMBL, Zenodo) with unique DOIs.
  • Version Control : Track changes via GitLab or OSF. Document protocols using electronic lab notebooks (e.g., LabArchives) to ensure reproducibility .

Q. Methodological Considerations

Q. How to optimize experimental protocols for this compound’s AhR studies while minimizing batch effects?

  • Randomization : Assign treatment groups randomly across assay plates.
  • Blinding : Use coded samples to reduce observer bias.
  • Replicates : Include ≥3 biological replicates and 2 technical replicates per condition .

Q. What are best practices for validating this compound’s mechanism of action in complex biological systems?

  • Knockdown/CRISPR Models : Silence AhR in cell lines to confirm target specificity.
  • Cross-Species Comparisons : Test activity in human, murine, and zebrafish models to assess conservation.
  • Orthogonal Assays : Combine biochemical (e.g., ITC) and cellular (e.g., immunofluorescence) approaches .

Q. How to reconcile conflicting results between in vitro and in vivo studies of this compound?

  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution.
  • Microenvironment Analysis : Assess tumor stroma or immune interactions in vivo using spatial transcriptomics.
  • Systems Biology Modeling : Integrate omics data to predict network-level impacts .

Propriétés

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHOTWBLKKBBT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDM11
Reactant of Route 2
Reactant of Route 2
PDM11
Reactant of Route 3
Reactant of Route 3
PDM11
Reactant of Route 4
Reactant of Route 4
PDM11
Reactant of Route 5
Reactant of Route 5
PDM11
Reactant of Route 6
Reactant of Route 6
PDM11

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.